An In-Depth Technical Guide to the VOCOL® Capillary GC Column
An In-Depth Technical Guide to the VOCOL® Capillary GC Column
For Researchers, Scientists, and Drug Development Professionals
The VOCOL® capillary Gas Chromatography (GC) column is a specialized tool engineered for the robust and reliable analysis of volatile organic compounds (VOCs). Its unique characteristics make it a staple in environmental laboratories, and its application extends to the food and beverage, forensics, and industrial hygiene sectors. This guide provides a comprehensive overview of the VOCOL® column, including its core technology, operational parameters, and diverse applications.
Core Technology: The Stationary Phase
At the heart of the VOCOL® column's performance is its proprietary bonded stationary phase. This phase is a 5% diphenyl / 95% dimethyl polysiloxane . This composition imparts an intermediate polarity to the column, a critical feature for the effective separation of a broad range of volatile analytes.[1][2][3]
The stationary phase chemistry is pivotal to its selectivity:
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Dimethyl Polysiloxane Backbone: The primary component is a nonpolar polydimethylsiloxane polymer. This provides a base for the separation of nonpolar compounds primarily based on their boiling points and van der Waals interactions.
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Diphenyl Groups: The incorporation of 5% phenyl groups introduces a degree of polarity. These aromatic moieties can engage in π-π interactions with polarizable analytes, such as aromatic and unsaturated compounds. This additional interaction mechanism allows for enhanced selectivity and resolution of these compounds from non-aromatic hydrocarbons of similar boiling points.
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Bonding and Cross-linking: The stationary phase is chemically bonded and cross-linked to the fused silica capillary tubing. This ensures a robust and stable column with low bleed, even at elevated temperatures, leading to longer column lifetime and more reliable results.
This specific combination of functional groups results in a versatile column capable of separating a wide array of VOCs, from nonpolar alkanes to more polar ketones and halogenated hydrocarbons.[1][3]
Key Features and Advantages
The design of the VOCOL® column offers several advantages for VOC analysis:
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Excellent Resolution of Highly Volatile Compounds: The intermediate polarity and optimized phase thickness provide great retention and resolution for compounds with low boiling points.
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Versatility: It is suitable for a wide range of VOCs encountered in various matrices.[4]
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Compatibility with Sample Introduction Techniques: The column is designed for use with direct injection ports and is particularly well-suited for coupling with purge-and-trap systems, a common technique for concentrating volatile analytes from water and soil samples.[4][5]
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Robustness and Low Bleed: The bonded and cross-linked phase ensures thermal stability and minimal background signal, which is crucial for sensitive detectors like mass spectrometers (MS).
Data Presentation: Column Specifications
VOCOL® columns are available in a variety of dimensions to suit different analytical needs. The choice of column length, internal diameter (I.D.), and film thickness (dƒ) impacts resolution, analysis time, and sample capacity.
| Parameter | Typical Range | Effect on Performance |
| Length (m) | 30 - 105 | Longer columns provide higher resolution but result in longer analysis times and increased backpressure. |
| Internal Diameter (mm) | 0.25 - 0.53 | Smaller I.D. columns offer higher efficiency (narrower peaks), while larger I.D. columns have a higher sample capacity. |
| Film Thickness (µm) | 1.50 - 3.00 | Thicker films increase retention of highly volatile compounds, potentially eliminating the need for sub-ambient oven temperatures. |
Table 1: Typical VOCOL® Capillary GC Column Dimensions and Their Impact on Chromatographic Performance.
The operating temperature of a VOCOL® column is dependent on its dimensions. Adhering to these limits is crucial for maintaining column integrity and performance.
| Internal Diameter (mm) | Film Thickness (µm) | Maximum Temperature (°C) |
| ≤0.32 | <2 | Subambient to 250 |
| ≤0.32 | ≥2 | Subambient to 230 |
| ≥0.53 | <2 | Subambient to 250 |
| ≥0.53 | ≥2 | Subambient to 230 |
Table 2: Temperature Limits for VOCOL® Capillary GC Columns. [4]
Experimental Protocols
The VOCOL® column is frequently cited in standardized environmental testing methods. Below are detailed methodologies for common applications.
Environmental Analysis: U.S. EPA Method OLM04.2 VOA
This method is for the analysis of volatile organic compounds in water.
Sample Preparation and Introduction:
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Technique: Purge and Trap
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Purge Gas: Helium at 40 mL/min for 11 minutes at 25°C
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Dry Purge: 2 minutes
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Desorption: 210°C for 2 minutes with a flow of 150 mL/min
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Bake: 260°C for 10 minutes
Gas Chromatography:
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Column: VOCOL®, 20 m x 0.18 mm I.D., 1.00 µm film thickness
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Oven Program: 40°C (hold 0.8 min), ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C (hold 1 min)
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Carrier Gas: Helium at a constant flow of 1.4 mL/min
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Injection: 100:1 split
Mass Spectrometry:
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Scan Range: m/z 35-400
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MSD Interface Temperature: 200°C
A representative chromatogram for this method would show the separation of a complex mixture of volatile organic compounds.
Industrial Hygiene: Analysis of Solvent Mixtures
This protocol is a general guideline for the analysis of common industrial solvents in air samples collected on sorbent tubes.
Sample Preparation and Introduction:
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Technique: Thermal Desorption
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Desorption Temperature: 250 - 300°C (analyte dependent)
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Trap Temperature: -10°C
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Trap Desorption: Rapid heating to 250 - 300°C
Gas Chromatography:
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Column: VOCOL®, 60 m x 0.25 mm I.D., 1.50 µm film thickness
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Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C (hold 5 min)
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Injection: Splitless
Detection:
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Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
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FID Temperature: 250°C
Food and Beverage: Analysis of Volatile Flavor Compounds
This protocol is a general approach for the analysis of volatile aroma compounds in food and beverage headspace.
Sample Preparation and Introduction:
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Technique: Headspace Solid-Phase Microextraction (HS-SPME)
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Fiber: 75 µm Carboxen/PDMS
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Extraction: 30 minutes at 60°C
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Desorption: 250°C for 5 minutes in the GC inlet
Gas Chromatography:
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Column: VOCOL®, 30 m x 0.25 mm I.D., 1.5 µm film thickness
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Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 210°C
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Carrier Gas: Helium at 35 cm/sec
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Injection: Splitless
Mass Spectrometry:
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Detector: Ion Trap Mass Spectrometer
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Scan Range: m/z 45-260
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Conclusion
The VOCOL® capillary GC column represents a specialized and highly effective tool for the analysis of volatile organic compounds. Its intermediate polarity, achieved through a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent selectivity and resolution for a wide range of analytes. Coupled with appropriate sample introduction techniques like purge and trap or SPME, the VOCOL® column is a cornerstone of analytical methodologies in environmental monitoring, industrial hygiene, and food and beverage quality control. The detailed protocols and specifications provided in this guide serve as a comprehensive resource for researchers and professionals seeking to optimize their VOC analysis.
References
- 1. Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. 5% Diphenyl 95% dimethyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. QSRR Models for Kováts’ Retention Indices of a Variety of Volatile Organic Compounds on Polar and Apolar GC Stationary Phases Using Molecular Connectivity Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest [pubs.usgs.gov]
